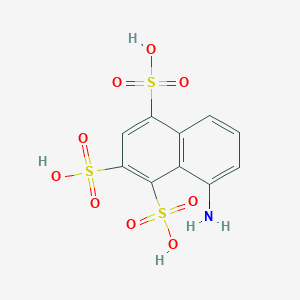
8-Aminonaphthalene-1,2,4-trisulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Aminonaphthalene-1,2,4-trisulfonic acid is a polyanionic dye commonly used in various scientific applications. This compound is known for its high Stokes shift in water, which makes it particularly useful in fluorescence-based assays. It is often employed in combination with cationic quenchers for membrane fusion or permeability assays, including complement-mediated immune lysis .
Vorbereitungsmethoden
The synthesis of 8-Aminonaphthalene-1,2,4-trisulfonic acid typically involves the sulfonation of naphthalene derivatives followed by amination. The industrial production methods often include:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the desired positions.
Analyse Chemischer Reaktionen
8-Aminonaphthalene-1,2,4-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major products formed from these reactions include various naphthalene derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
8-Aminonaphthalene-1,2,4-trisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent label for saccharides and glycoproteins in oligosaccharide sequencing.
Biology: Employed as a neuronal tracer and in membrane fusion or permeability assays.
Medicine: Utilized in studies involving immune lysis and other cellular processes.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Wirkmechanismus
The mechanism of action of 8-Aminonaphthalene-1,2,4-trisulfonic acid involves its ability to form Schiff bases with aldehydes and ketones. This reaction is catalyzed by acids and can be reduced to stable amine derivatives by reducing agents such as sodium cyanoborohydride. This property makes it useful in labeling and tracking various biomolecules .
Vergleich Mit ähnlichen Verbindungen
8-Aminonaphthalene-1,2,4-trisulfonic acid can be compared with other similar compounds such as:
8-Aminonaphthalene-1,3,6-trisulfonic acid: Another polyanionic dye with similar applications but different sulfonation positions.
8-Aminopyrene-1,3,6-trisulfonic acid: A compound with a similar structure but different aromatic system, used in similar fluorescence-based applications.
The uniqueness of this compound lies in its specific sulfonation pattern, which provides distinct fluorescence properties and makes it suitable for specific scientific applications.
Eigenschaften
CAS-Nummer |
184955-88-2 |
|---|---|
Molekularformel |
C10H9NO9S3 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
8-aminonaphthalene-1,2,4-trisulfonic acid |
InChI |
InChI=1S/C10H9NO9S3/c11-6-3-1-2-5-7(21(12,13)14)4-8(22(15,16)17)10(9(5)6)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) |
InChI-Schlüssel |
OYFKFCWWDKPUEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)
![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)
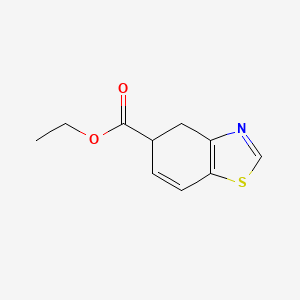
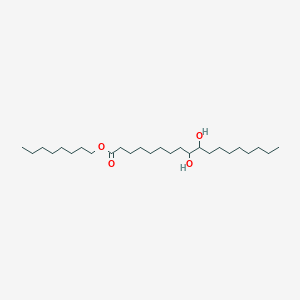

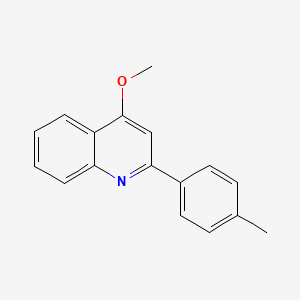
![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)

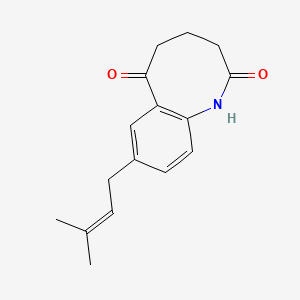
![N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide](/img/structure/B14245730.png)
![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)
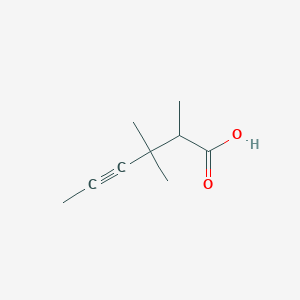
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-](/img/structure/B14245741.png)

